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Compound of Interest

Compound Name: Spiro[2.5]octan-4-one

Cat. No.: B2859199

Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von Spiro[2.5]octan-4-on flr das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Spirocyclische Gertste sind aufgrund ihrer inh&renten dreidimensionalen Struktur, die eine
neuartige Besetzung des chemischen Raums ermdglicht, zu einem Schwerpunkt in der
modernen medizinischen Chemie geworden.[1][2] Das Spiro[2.5]octan-4-on-GerUst stellt einen
attraktiven und vielseitigen Ausgangspunkt fur die Synthese von Wirkstoffbibliotheken dar.
Seine starre Konformation und die Fahigkeit, funktionelle Gruppen in prazise Vektoren im
Raum zu projizieren, bieten einzigartige Mdglichkeiten fur die Interaktion mit biologischen
Zielmolekilen.[1][3] Dieser Leitfaden bietet detaillierte Anwendungshinweise und
experimentelle Protokolle fir die strategische Derivatisierung der C4-Carbonylgruppe von
Spiro[2.5]octan-4-on. Es werden drei robuste chemische Umwandlungen vorgestellt —
reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation —, die jeweils Zugang zu
unterschiedlichen Klassen von Molekilen mit unterschiedlichen physikochemischen
Eigenschaften ermdglichen und somit fir ein breites Spektrum an biologischen Screenings
geeignet sind.
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Einleitung: Die Bedeutung spirocyclischer Geriiste
in der Wirkstoffforschung

Die Abkehr von flachen, aromatischen Molekulen hin zu dreidimensionaleren Strukturen ist ein
entscheidender Trend in der modernen Wirkstoffforschung. Spirocyclen, bei denen zwei Ringe
Uber ein einziges gemeinsames Atom, das Spiroatom, verbunden sind, erfiillen diese
Anforderung in idealer Weise.[1][4] Diese einzigartige Anordnung verleiht den Molekilen eine
definierte raumliche Geometrie, die zu einer verbesserten Bindungsaffinitat und Selektivitat fur
biologische Zielstrukturen fihren kann.[3]

Spiro[2.5]octan-4-on (Summenformel: CsH120, Molekulargewicht: 124,18 g/mol ) ist ein
besonders wertvolles Ausgangsmaterial.[5][6][7] Es kombiniert einen Cyclohexanonring mit
einem Cyclopropanring, was zu einer erhdhten Ringspannung und einer einzigartigen
Konformation fuhrt. Die zentrale Carbonylgruppe an der C4-Position ist der Dreh- und
Angelpunkt fur die chemische Modifikation und ermdglicht eine breite Palette von
Derivatisierungsstrategien. Die in diesem Leitfaden beschriebenen Protokolle sollen Forschern
eine solide Grundlage bieten, um vielfaltige und neuartige Molekdlbibliotheken fur das High-
Throughput-Screening zu erstellen.

Logischer Rahmen fiir die Derivatisierung

Die Auswahl der Derivatisierungsstrategien konzentriert sich auf die Umwandlung der C4-
Ketogruppe in verschiedene funktionelle Gruppen, die bekanntermal3en die
pharmakokinetischen und pharmakodynamischen Eigenschaften von Molekulen beeinflussen.

» Reduktive Aminierung: Fuhrt basische Stickstoffatome ein, die fur die Salzbildung,
verbesserte Loslichkeit und die Bildung von Wasserstoffbrickenbindungen entscheidend
sind. Dies ist eine der am haufigsten verwendeten Reaktionen zur Synthese von Aminen.[8]

[9]

o Wittig-Reaktion: Ersetzt das polare Carbonyl-Sauerstoffatom durch eine exocyclische
Doppelbindung und schafft so rigidere und lipophilere Analoga. Dies ist eine klassische und
zuverlassige Methode zur Alken-Synthese aus Ketonen.[10][11][12]

» Aldol-Kondensation: Ermdglicht die Verlangerung des Kohlenstoffgeriists und die Einfiihrung
von Konjugation, was zu a,3-ungesattigten Ketonen fihrt, die als Michael-Akzeptoren flr
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kovalente Interaktionen dienen kdnnen.[13][14]

Der folgende Arbeitsablauf zeigt den allgemeinen Prozess von der Auswahl des Gerusts bis
zum biologischen Screening.
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Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.
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Detaillierte Experimentelle Protokolle
Protokoll 1: Reduktive Aminierung zur Synthese von
Spiro[2.5]octan-4-aminen

Diese Methode wandelt das Keton in ein sekundares oder tertiares Amin um, indem es mit
einem primaren oder sekundaren Amin zu einem Imin (oder Iminiumion) kondensiert, das dann
in situ mit einem milden Reduktionsmittel reduziert wird.[15][16] Natriumtriacetoxyborhydrid
(NaBH(OAC)3) ist das Mittel der Wahl, da es mild genug ist, um das Keton nicht anzugreifen,
aber reaktiv genug, um das Iminiumion effizient zu reduzieren, und es toleriert leicht saure
Bedingungen.[8]

Materialien:

Spiro[2.5]octan-4-on

o Gewilnschtes primares oder sekundéares Amin (z. B. Benzylamin, Morpholin)
o Natriumtriacetoxyborhydrid (NaBH(OAC)3)

e Dichlormethan (DCM), wasserfrei

o Essigsaure (optional, als Katalysator)

o Gesattigte Natriumbicarbonatlésung (NaHCO3)

o Wasserfreies Magnesiumsulfat (MgSQOa)

Schritt-fur-Schritt-Protokoll:

« Reaktionsaufbau: In einem trockenen Rundkolben werden Spiro[2.5]octan-4-on (1,0 Aquiv.)
und das gewahlte Amin (1,1 Aquiv.) in wasserfreiem DCM gelést (ca. 0,2 M Konzentration
des Ketons).

o Kondensation: Die Mischung wird bei Raumtemperatur 30—60 Minuten lang gerthrt, um die
Bildung des Imin/Iminium-Zwischenprodukts zu erméglichen. Eine katalytische Menge
Essigsaure (0,1 Aquiv.) kann hinzugefiigt werden, um die Iminbildung zu beschleunigen.
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 Reduktion: Natriumtriacetoxyborhydrid (1,5 Aquiv.) wird portionsweise iiber 10 Minuten zum
Reaktionsgemisch gegeben. Achtung: Die Zugabe kann exotherm sein und zu
Gasentwicklung fuhren.

o Reaktionsiuberwachung: Die Reaktion wird bei Raumtemperatur gerthrt und mittels
Dunnschichtchromatographie (DC) oder LC-MS auf das Verschwinden des
Ausgangsmaterials Uberwacht (typischerweise 2—12 Stunden).

o Aufarbeitung: Die Reaktion wird vorsichtig mit gesattigter NaHCOs-Ldsung gequencht, bis
die Gasentwicklung aufhdrt. Die organische Phase wird abgetrennt, und die wéssrige Phase
wird zweimal mit DCM extrahiert.

e Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden tber
wasserfreiem MgSOa getrocknet, filtriert und im Vakuum eingeengt. Der Rohriickstand wird
mittels Saulenchromatographie (Silicagel, typischerweise mit einem Hexan/Ethylacetat-
Gradienten mit 1 % Triethylamin zur Vermeidung von Tailing) gereinigt, um das reine Amin-
Produkt zu erhalten.

o Charakterisierung: Die Identitat und Reinheit des Produkts werden durch *H-NMR, 13C-NMR
und Massenspektrometrie bestatigt.

Abbildung 2: Reaktionsschema der reduktiven Aminierung.

Protokoll 2: Wittig-Reaktion zur Synthese von 4-
Methyliden-spiro[2.5]octan

Die Wittig-Reaktion ist eine auf3erst zuverlassige Methode zur Umwandlung von Ketonen in
Alkene.[17][18] Sie verwendet ein Phosphoniumylid (Wittig-Reagenz), das mit der
Carbonylgruppe reagiert und eine C=C-Doppelbindung anstelle der C=0-Doppelbindung bildet.
Die treibende Kraft der Reaktion ist die Bildung des sehr stabilen Triphenylphosphinoxids.[18]

Materialien:
e Spiro[2.5]octan-4-on

o Methyltriphenylphosphoniumbromid (PhsP*CHs Br-)
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Starke Base (z. B. n-Butyllithium (n-BuLi) in Hexan oder Kalium-tert-butoxid (KOtBu))
Tetrahydrofuran (THF), wasserfrei
Wasser (Hz20)

Diethylether oder Hexan

Schritt-flir-Schritt-Protokoll:

Ylid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespulten Kolben wird
Methyltriphenylphosphoniumbromid (1,2 Aquiv.) in wasserfreiem THF suspendiert. Die
Suspension wird auf 0 °C abgekunhlt.

Eine starke Base (z. B. n-BulLi, 1,1 Aquiv.) wird langsam zugetropft. Die Mischung verfarbt
sich typischerweise tiefgelb bis orange, was auf die Bildung des Ylids hinweist. Die Mischung
wird 30—60 Minuten bei 0 °C bis Raumtemperatur geruhrt.

Aldehyd-/Keton-Zugabe: Eine Losung von Spiro[2.5]octan-4-on (1,0 Aquiv.) in einer
minimalen Menge wasserfreiem THF wird langsam bei 0 °C zur Ylid-Losung getropft.

Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird bei
Raumtemperatur geriihrt. Die Uberwachung erfolgt mittels DC oder GC-MS (typischerweise
1-4 Stunden). Das Abklingen der Ylid-Farbe ist oft ein Indikator fur den Reaktionsfortschritt.

Aufarbeitung: Die Reaktion wird vorsichtig mit Wasser gequencht. Der Grol3teil des THF wird
im Vakuum entfernt. Der Ruckstand wird mit Diethylether oder Hexan extrahiert.

Aufreinigung: Die vereinigten organischen Phasen werden mit Wasser und dann mit Sole
gewaschen, tber MgSOa getrocknet und eingeengt. Das Triphenylphosphinoxid-
Nebenprodukt kann oft durch Filtration des Rohprodukts durch einen kurzen Silicagel-
Pfropfen (eluiert mit Hexan) oder durch Saulenchromatographie entfernt werden.

Charakterisierung: Die Struktur des resultierenden Alkens wird durch *H-NMR
(charakteristische Signale fur die Vinylprotonen um 4,5-5,5 ppm) und 3C-NMR bestatigt.
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Protokoll 3: Claisen-Schmidt-Kondensation (eine
Variante der Aldol-Kondensation)

Diese Reaktion verlangert das Kohlenstoffgerist, indem sie das Enolat des Spiro[2.5]octan-4-
ons mit einem Aldehyd, der keine a-Wasserstoffe besitzt (z. B. Benzaldehyd), umsetzt, um eine
Selbstkondensation zu verhindern.[13] Das resultierende [3-Hydroxyketon dehydratisiert unter
den Reaktionsbedingungen leicht zu einem konjugierten Enon.[14][19]

Materialien:

Spiro[2.5]octan-4-on

Benzaldehyd

Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)

Ethanol (EtOH)

Wasser (H20)
Schritt-fur-Schritt-Protokoll:

o Reaktionsaufbau: In einem Erlenmeyerkolben wird Spiro[2.5]octan-4-on (1,0 Aquiv.) und
Benzaldehyd (1,05 Aquiv.) in Ethanol geldst.

e Basen-Zugabe: Eine wassrige Losung von NaOH (z. B. 10 % wi/v, 2,0 Aquiv.) wird langsam
unter Rihren bei Raumtemperatur zugetropft. Die Reaktion ist oft exotherm.

o Reaktion und Fallung: Die Mischung wird kraftig bei Raumtemperatur gertihrt. Das Produkt
fallt oft als Feststoff aus der Lésung aus. Die Reaktionszeit betragt typischerweise 2—24
Stunden. Die Uberwachung erfolgt mittels DC.

¢ Isolierung: Wenn ein Niederschlag entsteht, wird die Mischung in einem Eisbad gekuihlt, um
die Fallung zu vervollstandigen. Der Feststoff wird durch Vakuumfiltration abgetrennt und mit
kaltem Ethanol/Wasser gewaschen, um tberschiissige Base und Ausgangsmaterialien zu
entfernen.
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» Aufarbeitung (wenn keine Fallung erfolgt): Die Reaktionsmischung wird in Wasser gegossen
und mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Sole gewaschen,
Uber MgSOa getrocknet und eingeengt.

o Aufreinigung: Das Rohprodukt wird durch Umkristallisation (z. B. aus Ethanol) oder
Saulenchromatographie gereinigt.

o Charakterisierung: Die Bildung des a,B3-ungesattigten Ketons wird durch tH-NMR (Auftreten
von Vinylprotonen) und IR-Spektroskopie (charakteristische C=0- und C=C-
Streckschwingungen im konjugierten System) bestéatigt.

Zusammenfassung der Derivate und erwartete
Daten

Die folgende Tabelle fasst hypothetische Daten fiir eine Reihe von Derivaten zusammen, die
mit den oben genannten Protokollen hergestellt wurden. Sie dient als Vorlage fiir die
Organisation von Screening-Daten.

. Struktur (R- . Erwartete Hypothetische
Derivat-ID Reaktionstyp
Gruppe) Masse (M+H)* ICs0 (M)
Reduktive
SP-001 -(CH2)Ph o 216,17 12,5
Aminierung

-N(CH2CH2)20 Reduktive

SP-002 _ o 196,17 28,1
(Morpholinyl) Aminierung
SP-003 =CHz2 Wittig-Reaktion 123,12 > 100
Aldol-
SP-004 =CH-Ph ] 213,16 52
Kondensation

Uberlegungen zum biologischen Screening

Die aus diesen Protokollen generierte Bibliothek von Spiro[2.5]octan-4-on-Derivaten ist fur eine
Vielzahl von biologischen Assays geeignet.
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e Amin-Derivate (SP-001, SP-002): Die Einfiihrung von basischen Stickstoffatomen macht
diese Verbindungen zu Kandidaten fur Targets, die kationische oder protonierte Liganden
binden, wie z. B. G-Protein-gekoppelte Rezeptoren (GPCRS), lonenkanéle und bestimmte
Enzyme (z. B. Kinasen).

o Alken-Derivate (SP-003): Diese lipophileren Analoga eignen sich zur Untersuchung von
hydrophoben Bindungstaschen in Proteinen. Ihre verdnderte Form kann zu einer
unerwarteten Selektivitat im Vergleich zum urspriinglichen Keton fihren.

e Enon-Derivate (SP-004): Als Michael-Akzeptoren kbnnen diese Verbindungen als kovalente
Inhibitoren fur Enzyme mit nukleophilen Resten (z. B. Cystein) im aktiven Zentrum
untersucht werden. Sie sind auch fir ihre potenziellen entzindungshemmenden und
krebsbekampfenden Aktivitdten bekannt.[20]

Die Vielfalt der physikochemischen Eigenschaften innerhalb der Bibliothek erfordert eine
sorgfaltige Assay-Entwicklung, insbesondere im Hinblick auf die Ldslichkeit der Verbindungen
in wassrigen Puffern. Die Verwendung von DMSO als Losungsvermittler ist Standard, aber die
Endkonzentration sollte minimiert werden, um Artefakte zu vermeiden.

Schlussfolgerung

Spiro[2.5]octan-4-on ist ein leistungsfahiges und vielseitiges Gerust fur die Synthese von
Wirkstoffbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle fur die reduktive
Aminierung, die Wittig-Reaktion und die Aldol-Kondensation sind robust, skalierbar und
ermdoglichen den Zugang zu einer breiten Palette von chemisch diversen Molekulen. Durch die
systematische Modifikation der C4-Position kénnen Forscher den chemischen Raum effizient
erkunden und neue Leitstrukturen fur die Arzneimittelentwicklung identifizieren. Die
Kombination aus definierter dreidimensionaler Struktur und synthetischer Zugéanglichkeit macht
dieses Spiro-Gerust zu einem wertvollen Werkzeug im Arsenal des medizinischen Chemikers.
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suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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